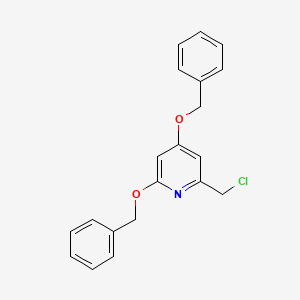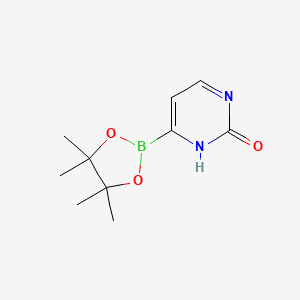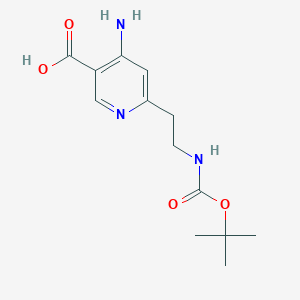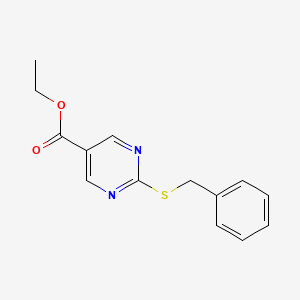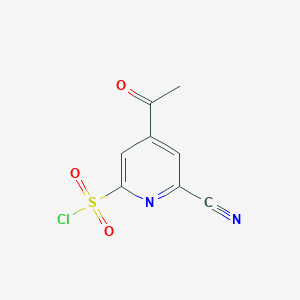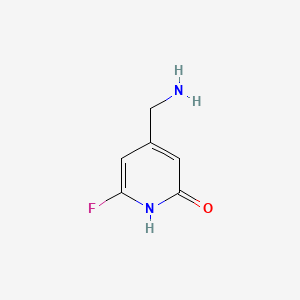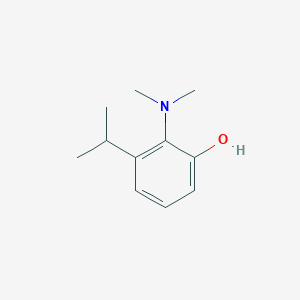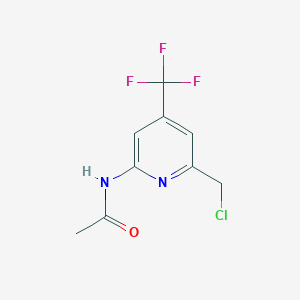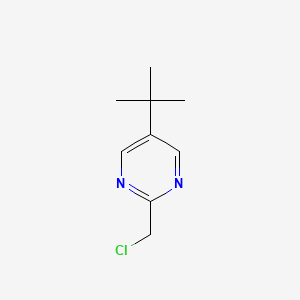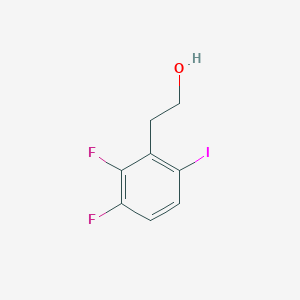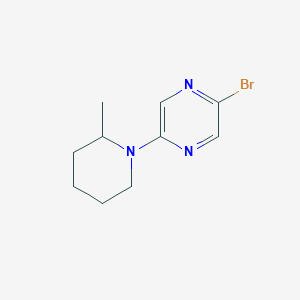
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine is a chemical compound with the molecular formula C10H14BrN3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of a bromine atom and a methylpiperidinyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine and bromine as the primary starting materials.
Bromination: Pyrazine undergoes bromination to introduce the bromine atom at the 2-position.
Substitution Reaction: The brominated pyrazine is then subjected to a substitution reaction with 2-methylpiperidine to form the final product.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine involves its interaction with specific molecular targets. The bromine atom and the piperidinyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparación Con Compuestos Similares
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine can be compared with other similar compounds, such as:
2-Bromo-5-(4-methylpiperidin-1-YL)pyrazine: Similar structure but with a different position of the methyl group.
2-Chloro-5-(2-methylpiperidin-1-YL)pyrazine: Chlorine atom instead of bromine.
2-Bromo-5-(2-ethylpiperidin-1-YL)pyrazine: Ethyl group instead of methyl.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C10H14BrN3 |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
2-bromo-5-(2-methylpiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C10H14BrN3/c1-8-4-2-3-5-14(8)10-7-12-9(11)6-13-10/h6-8H,2-5H2,1H3 |
Clave InChI |
UIDMUOORNVZDMD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C2=CN=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


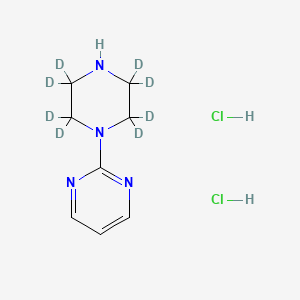
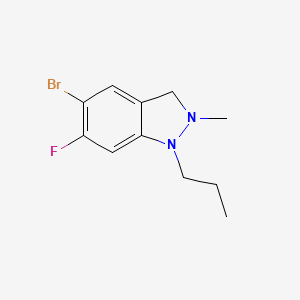
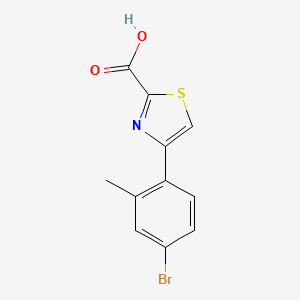
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)
